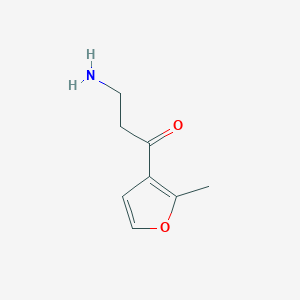
3-Amino-1-(2-methylfuran-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-methylfuran-3-yl)propan-1-one is an organic compound with the molecular formula C8H11NO2 It features a furan ring substituted with an amino group and a propanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methylfuran-3-yl)propan-1-one typically involves the reaction of 2-methylfuran with appropriate reagents to introduce the amino and propanone functionalities. One common method involves the following steps:
Nitration: 2-Methylfuran is nitrated to form 2-methyl-3-nitrofuran.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting 3-amino-2-methylfuran is then acylated with an appropriate acylating agent, such as acetyl chloride, to introduce the propanone group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Amino-1-(2-methylfuran-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones.
Reduction: Reduction of the carbonyl group results in the formation of alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
科学的研究の応用
3-Amino-1-(2-methylfuran-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-Amino-1-(2-methylfuran-3-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Amino-2-methyl-1-(3-methylfuran-2-yl)propan-1-ol
- 3-Amino-1-morpholin-4-yl-propan-1-one
- 3-Amino-2-methyl-1-(2-methylfuran-3-yl)propan-1-ol
Uniqueness
3-Amino-1-(2-methylfuran-3-yl)propan-1-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanone chain makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
3-amino-1-(2-methylfuran-3-yl)propan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2,4,9H2,1H3 |
InChIキー |
RZAIERYNYOUXHA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)C(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


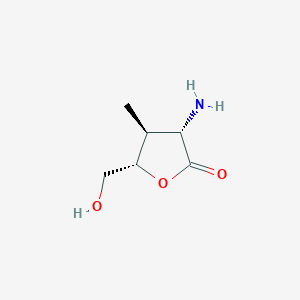

![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
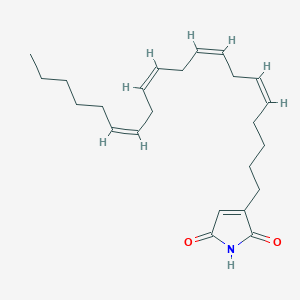
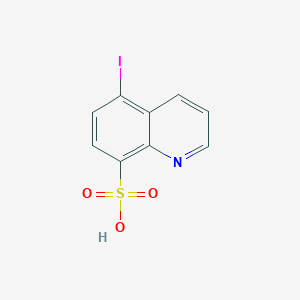
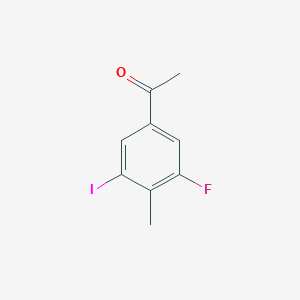
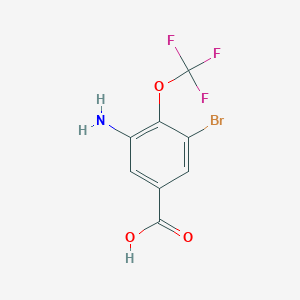
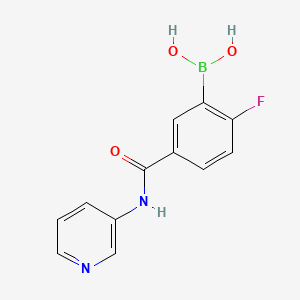
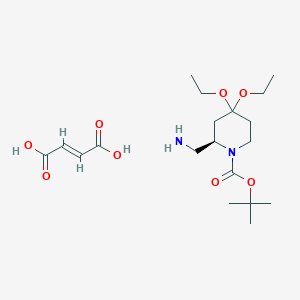
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)

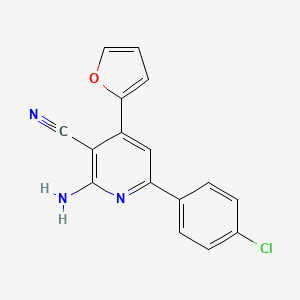
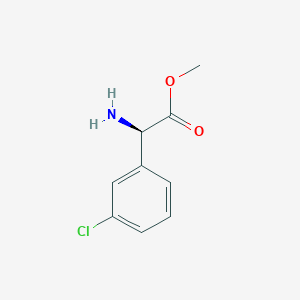
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
